3-alpha-O-acetyl-alpha-boswellic acid

Descripción

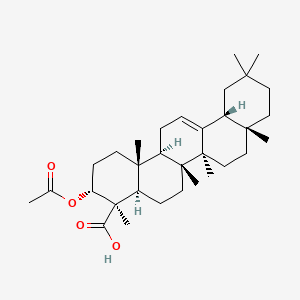

3-α-O-Acetyl-α-boswellic acid (3-α-Ac-α-BA) is a pentacyclic triterpenoid primarily isolated from the oleo-gum-resin of Boswellia sacra and Boswellia serrata . Its molecular formula is C₃₂H₅₀O₄ (molecular weight: 498.73 g/mol), characterized by a hydroxyl group at the C-3 position substituted with an acetyl moiety in the α-configuration . Structurally, it belongs to the ursane-type triterpenes, featuring a 12-ene double bond in the ursane skeleton.

3-α-Ac-α-BA exhibits notable biological activities, including suppression of T cell function and induction of apoptosis in cancer cells. For instance, it inhibits the growth of chemotherapy-resistant prostate cancer cells (PC-3) by activating caspase-3 and inducing DNA fragmentation . Additionally, it modulates NF-κB signaling in monocytes, reducing proinflammatory cytokine production (e.g., TNF-α) .

Propiedades

IUPAC Name |

(3R,4R,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23+,24+,25+,28+,29+,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWGZKRQDHPFCZ-OBHGTAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@]2([C@H]([C@@]1(C)C(=O)O)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569721 | |

| Record name | (3alpha)-3-(Acetyloxy)olean-12-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89913-60-0 | |

| Record name | Acetyl-alpha-boswellic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089913600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3alpha)-3-(Acetyloxy)olean-12-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL-.ALPHA.-BOSWELLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIO9XQ683U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Acetyl-alpha-boswellic Acid: A Comprehensive Review of Its Mechanism of Action

Acetyl-alpha-boswellic acid, also known as 3-alpha-O-acetyl-alpha-boswellic acid or BIO9XQ683U, is a pentacyclic triterpene derived from the gum resin of Boswellia serrata. This compound has attracted significant interest due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.

Biochemical Pathways

The compound’s interaction with its targets leads to changes in several biochemical pathways. The modulation of reactive oxygen species (ROS) formation and the resulting endoplasmic reticulum stress is central to acetyl-alpha-boswellic acid’s molecular and cellular anticancer activities since it modifies transcription, epigenetics factors, and signal transduction.

Pharmacokinetics

The therapeutic use of acetyl-alpha-boswellic acid is greatly hindered by its poor pharmacokinetic properties. Strategies that facilitate the oral absorption and distribution of acetyl-alpha-boswellic acid could lead to a safe and more effective use of this compound.

Result of Action

The cytotoxic action of acetyl-alpha-boswellic acid against cancer cells has been demonstrated in numerous studies in vitro and in vivo, proving its effectiveness in the prevention and treatment of a variety of cancers. It has also been found to have anti-aging and other neurological effects, suggesting its potential for the treatment of neurological diseases.

Análisis Bioquímico

Biochemical Properties

3-alpha-O-acetyl-alpha-boswellic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme 5-lipoxygenase (5-LOX), where it acts as a potent inhibitor. This inhibition is non-redox and specific to 5-LOX, without affecting 12-lipoxygenase and cyclooxygenase activities. Additionally, this compound has been shown to modulate the activity of matrix metalloproteinase-3 (MMP-3) in human synovial cells.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In human glioblastoma cell lines, it decreases DNA synthesis, inhibits migration and invasion, and reduces colony formation. Furthermore, it influences cell signaling pathways, such as the ERK1/2 pathway, and enhances the production of glycosaminoglycans in human chondrocytes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits 5-lipoxygenase, leading to a reduction in leukotriene synthesis. This compound also modulates the NF-κB pathway, resulting in decreased expression of pro-inflammatory cytokines. Additionally, it activates caspases, upregulates Bax expression, and stimulates poly (ADP)-ribose polymerase (PARP) cleavage, contributing to its cytotoxic and antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it remains stable under various conditions and retains its biological activity. Long-term exposure to this compound has demonstrated sustained anti-inflammatory and anti-tumor effects in in vitro and in vivo studies. Additionally, its stability and degradation profile indicate that it can maintain its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses have been found to exhibit hepatoprotective effects, while higher doses show a milder effect. In a sciatic nerve-crush injury model in rats, different dosages (1.5, 3, and 6 mg/kg) of this compound promoted nerve repair by increasing the expression of pERK1/2 in Schwann cells. High doses may also lead to toxic or adverse effects, highlighting the importance of dosage optimization.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 5-lipoxygenase and modulates the NF-κB and ERK pathways. These interactions influence metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-tumor properties. Additionally, it has been shown to affect the Nrf2/HO-1 pathway, enhancing its antioxidant effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation. Co-administration with Piper longum has been shown to enhance its bioavailability and distribution, suggesting potential strategies for improving its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interactions with enzymes and other biomolecules, contributing to its overall biological effects.

Actividad Biológica

3-alpha-O-acetyl-alpha-boswellic acid (3-O-Ac-α-BA) is a bioactive compound derived from the resin of Boswellia species, particularly Boswellia carteri and Boswellia serrata. This compound is recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Research has increasingly focused on elucidating its mechanisms of action and therapeutic potential across various medical conditions.

Anti-inflammatory Properties

3-O-Ac-α-BA exhibits significant anti-inflammatory effects, primarily by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that it suppresses T cell function by inhibiting the nuclear factor of activated T cells (NFAT) signaling pathway, which is crucial for T cell activation and proliferation. This results in reduced inflammation in various models of inflammatory diseases .

Anti-cancer Mechanisms

The anti-cancer properties of 3-O-Ac-α-BA have been documented in several studies. It demonstrates cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The mechanisms include:

- Inhibition of Topoisomerases : 3-O-Ac-α-BA inhibits topoisomerase I and II, enzymes critical for DNA replication and transcription, leading to apoptosis in cancer cells .

- Modulation of Signaling Pathways : It affects multiple signaling pathways such as MAPK (mitogen-activated protein kinase), particularly p38 MAPK, which plays a role in cell proliferation and survival .

- Induction of Apoptosis : The compound has been shown to induce apoptosis through caspase-dependent pathways, particularly in leukemia and breast cancer cell lines .

Immunomodulatory Effects

3-O-Ac-α-BA also exhibits immunomodulatory effects. It can enhance the activity of certain immune cells while suppressing others, making it a candidate for treating autoimmune diseases. Its ability to modulate immune responses may also contribute to its anti-cancer effects by altering the tumor microenvironment .

Case Studies and Experimental Data

Several studies have highlighted the efficacy of 3-O-Ac-α-BA:

- T Cell Suppression : A study demonstrated that 3-O-Ac-α-BA significantly suppressed T cell proliferation and cytokine production in vitro, indicating its potential use in managing autoimmune conditions .

- Cytotoxicity Against Cancer Cells : Research showed that 3-O-Ac-α-BA caused significant cytotoxicity in human leukemia HL60 cells and triple-negative breast cancer (TNBC) cell lines, with morphological changes indicative of apoptosis observed under microscopy .

- Molecular Interactions : A chemoproteomic study indicated that boswellic acids interact with ribosomal proteins, inhibiting protein synthesis and thus modulating cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | References |

|---|---|---|

| Anti-inflammatory | Inhibition of NFAT pathway | |

| Anti-cancer | Inhibition of topoisomerases; induction of apoptosis | |

| Immunomodulatory | Modulation of T cell function |

Table 2: Cytotoxic Effects on Cancer Cell Lines

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

3-alpha-O-acetyl-alpha-boswellic acid exhibits significant anti-inflammatory effects, making it a promising candidate for treating various inflammatory diseases. Research indicates that this compound can inhibit the proliferation of human primary T lymphocytes without inducing cytotoxicity. The mechanism involves suppression of the NFAT (Nuclear Factor of Activated T cells) signaling pathway, which plays a crucial role in T cell activation and cytokine production .

Key Findings:

- The compound reduces IL-2 and IFN-γ secretion from activated T cells, indicating its potential use in autoimmune conditions where T cell hyperactivity is a concern.

- Studies have demonstrated that extracts containing this compound can significantly modulate immune responses, providing a scientific basis for its use in therapies aimed at inflammatory diseases .

Immunosuppressive Effects

The immunosuppressive properties of this compound have been documented, particularly in the context of organ transplantation and autoimmune disorders. By modulating T cell function, this compound may help prevent graft rejection and manage autoimmune conditions.

Case Study:

A recent study highlighted the efficacy of Boswellia extracts containing this compound in reducing inflammation and preventing tissue damage in models of rheumatoid arthritis. The results showed that treatment led to decreased joint swelling and improved mobility in subjects .

Cancer Research

Emerging research suggests that this compound may have anticancer properties. Preliminary studies indicate that it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, which is crucial for developing safer cancer therapies.

Research Insights:

- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival.

- Further investigations are needed to explore its potential as an adjunct therapy in cancer treatment protocols .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. A study evaluated its absorption and metabolism in humans, revealing favorable bioavailability when administered in specific formulations.

Pharmacokinetic Data:

- The compound demonstrated a half-life conducive to therapeutic dosing schedules.

- Formulations designed to enhance solubility and absorption were shown to improve bioavailability significantly .

Safety Profile

The safety profile of this compound has been assessed in various studies, indicating that it has a low toxicity profile when used at therapeutic doses.

Safety Findings:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boswellic Acids

Boswellic acids (BAs) share a common pentacyclic triterpenoid backbone but differ in substituents (acetyl, keto groups) and stereochemistry (α/β configurations). Below is a detailed comparison of 3-α-Ac-α-BA with key analogs:

Structural and Stereochemical Differences

| Compound | Molecular Formula | Substituents | Configuration | Key Structural Features |

|---|---|---|---|---|

| 3-α-O-Acetyl-α-boswellic acid | C₃₂H₅₀O₄ | 3α-acetoxy | α-OH at C-3, α-acetoxy | Urs-12-en-24-oic acid backbone |

| 3-O-Acetyl-β-boswellic acid | C₃₂H₅₀O₄ | 3β-acetoxy | β-OH at C-3, β-acetoxy | β-Amyrin backbone, C-24 methyl group |

| 3-O-Acetyl-11-keto-β-BA (AKBA) | C₃₂H₄₈O₅ | 3β-acetoxy, 11-keto | β-acetoxy, 11-keto | Enhanced polarity due to 11-keto group |

| 11-Keto-β-boswellic acid | C₃₀H₄₆O₄ | 11-keto, free C-3 OH | β-OH at C-3 | Lacks acetyl group, retains 11-keto |

| β-Boswellic acid | C₃₀H₄₈O₃ | Free C-3 OH | β-OH at C-3 | Baseline structure with no modifications |

Notes:

- The α/β configuration at C-3 critically impacts bioactivity. For example, AKBA’s 3β-acetoxy group is essential for 5-lipoxygenase (5-LO) inhibition , while 3-α-Ac-α-BA’s α-configuration correlates with T cell suppression .

- The 11-keto group in AKBA enhances anti-inflammatory potency by enabling direct interaction with IκB kinases (IKKs) .

Key Findings :

- AKBA is the most potent anti-inflammatory BA due to its dual substituents (3β-acetoxy, 11-keto), enabling synergistic inhibition of 5-LO and NF-κB .

Pharmacokinetic Profiles

Notes:

Discussion of Structural-Activity Relationships (SAR)

- C-3 Substitution : Acetylation at C-3 enhances metabolic stability and membrane permeability. The α-configuration in 3-α-Ac-α-BA favors immune modulation, while β-configuration (e.g., AKBA) optimizes enzyme inhibition .

- C-11 Oxidation : The 11-keto group in AKBA increases electrophilicity, facilitating covalent interactions with IKKs and 5-LO .

- Backbone Rigidity : The ursane/oleanane skeleton influences binding to hydrophobic enzyme pockets. Modifications like triazole derivatives (e.g., ) improve solubility but may reduce target specificity .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying 3-alpha-O-acetyl-alpha-boswellic acid from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is widely used for purification, validated by thin-layer chromatography (TLC) with specific staining agents (e.g., vanillin-sulfuric acid) for triterpenoid detection . Source validation (e.g., Boswellia sacra vs. B. serrata) is critical due to species-specific variations in boswellic acid profiles .

Q. How is the structural integrity of this compound verified in experimental settings?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are essential. Key markers include the acetyl group at C-3 (δ ~2.0 ppm in ¹H NMR) and the oleanane skeleton (e.g., characteristic peaks at δ 5.2–5.4 ppm for the C-12 double bond) . Confirmation against certified reference standards (e.g., ChemFaces CFN90529) ensures analytical reliability .

Q. What in vitro assays are suitable for preliminary screening of its bioactivity?

- Methodological Answer : Common assays include:

- Anti-inflammatory activity : Inhibition of 5-lipoxygenase (5-LOX) or cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages .

- Anticancer activity : MTT assay for cytotoxicity in cancer cell lines (e.g., HT-29 colon cancer), with IC₅₀ calculations .

Advanced Research Questions

Q. How does this compound modulate T cell function, and what experimental models validate these mechanisms?

- Methodological Answer : It suppresses T cell proliferation by inhibiting NF-κB and MAPK signaling pathways. Key models include:

- In vitro : Jurkat T cells treated with phytohemagglutinin (PHA) to assess interleukin-2 (IL-2) suppression via ELISA .

- In vivo : Collagen-induced arthritis (CIA) models in mice, with flow cytometry analysis of CD4⁺/CD8⁺ ratios . Contradictions in dose-response outcomes (e.g., efficacy at 10 µM vs. toxicity at 50 µM) require rigorous controls for purity (>99% HPLC) .

Q. What pharmacokinetic challenges arise in translating this compound to preclinical studies?

- Methodological Answer : Poor oral bioavailability due to low aqueous solubility. Methodologies to address this include:

- Formulation : Nanoemulsions or liposomal encapsulation to enhance absorption .

- Analytical quantification : LC-MS/MS for plasma pharmacokinetics, with deuterated internal standards to minimize matrix effects .

Q. How do structural analogs (e.g., 3-O-acetyl-11-keto-beta-boswellic acid) compare in bioactivity, and what computational tools aid this analysis?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like 5-LOX or MMP-3. Comparative studies require:

- Stereochemical specificity : Chiral HPLC to resolve α/β isomers .

- Dose standardization : IC₅₀ normalization against purity-adjusted concentrations .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

- Methodological Answer : Discrepancies often stem from:

- Cell line variability : HT-29 (colon) vs. U87 (glioblastoma) may exhibit differential membrane permeability .

- Compound stability : Degradation in culture media (e.g., esterase-mediated deacetylation) necessitates stability assays under experimental conditions .

Methodological Best Practices

Q. How to design dose-response studies while mitigating off-target effects?

- Answer : Use orthogonal assays (e.g., transcriptomics for pathway specificity) and include negative controls (e.g., acetylated analogs without bioactivity) .

Q. What criteria validate the use of this compound in combination therapies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.